molecular formula C22H24N2O3S2 B447976 Ethyl [(3-benzyl-6-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate CAS No. 327168-58-1

Ethyl [(3-benzyl-6-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

Cat. No.: B447976
CAS No.: 327168-58-1
M. Wt: 428.6g/mol
InChI Key: FBLQDAZYPRQRBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(3-benzyl-6-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a sulfur atom within their ring structure, which imparts unique chemical and biological properties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential therapeutic applications and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(3-benzyl-6-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-benzyl-6-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

Ethyl 2-[(3-benzyl-6-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[(3-benzyl-6-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. These interactions can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzothiolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in their substituents, affecting their chemical and biological properties.

    Thioether Esters: Compounds with a thioether linkage and ester functional group exhibit comparable reactivity and applications.

    Sulfoxides and Sulfones:

Uniqueness

Ethyl 2-[(3-benzyl-6-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate stands out due to its specific combination of functional groups and heterocyclic structure. This unique arrangement imparts distinct reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

327168-58-1

Molecular Formula

C22H24N2O3S2

Molecular Weight

428.6g/mol

IUPAC Name

ethyl 2-[(3-benzyl-6-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C22H24N2O3S2/c1-3-27-18(25)13-28-22-23-20-19(16-11-14(2)9-10-17(16)29-20)21(26)24(22)12-15-7-5-4-6-8-15/h4-8,14H,3,9-13H2,1-2H3

InChI Key

FBLQDAZYPRQRBB-UHFFFAOYSA-N

SMILES

CCOC(=O)CSC1=NC2=C(C3=C(S2)CCC(C3)C)C(=O)N1CC4=CC=CC=C4

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C3=C(S2)CCC(C3)C)C(=O)N1CC4=CC=CC=C4

Origin of Product

United States

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